2-Chloro-6-fluorobenzyl alcohol
Overview
Description
2-Chloro-6-fluorobenzyl alcohol, also known as (2-Chloro-6-fluorophenyl)methanol, is an organic compound with the molecular formula C7H6ClFO and a molecular weight of 160.573 g/mol . It is a white, fused solid with a melting point between 39.0-48.0°C . This compound is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
Benzyl alcohol derivatives are known to undergo reactions such as conversion into alkyl halides . This process involves the breaking of the O-H bond of the alcohol, converting a poor leaving group (OH-) into a good leaving group (H2O), making the dissociation step more favorable .
Biochemical Pathways
It’s known that alcohols can be involved in various biochemical reactions, including conversion into alkyl halides .
Result of Action
Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-fluorobenzyl alcohol. For instance, it’s recommended to handle this compound only outdoors or in a well-ventilated area . Additionally, thermal decomposition can lead to the release of irritating gases and vapors .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-fluorobenzyl alcohol plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity. For instance, it may act as a substrate or inhibitor for certain enzymes, thereby influencing the rate of biochemical reactions. The nature of these interactions can vary, with some enzymes being activated while others are inhibited by the presence of this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects the overall biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the precise mechanism of action of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular processes, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation. The distribution of this compound within different cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is important for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 2-Chloro-6-fluorobenzyl alcohol involves the chlorination of 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride . This intermediate is then hydrolyzed to produce this compound. The reaction conditions typically involve the use of ferric solid superacid and water at temperatures between 100 and 200°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and hydrolysis steps, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Chloro-6-fluorobenzaldehyde.
Substitution: The hydroxyl group can be replaced by halides using reagents like thionyl chloride or phosphorus tribromide.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Chromyl chloride is commonly used for oxidation reactions.
Substitution: Thionyl chloride and phosphorus tribromide are used for converting the hydroxyl group to chloro and bromo derivatives.
Esterification: Carboxylic acids and acid chlorides are used under acidic conditions.
Major Products Formed
Oxidation: 2-Chloro-6-fluorobenzaldehyde.
Substitution: Alkyl halides such as 2-Chloro-6-fluorobenzyl chloride.
Esterification: Various esters depending on the carboxylic acid used.
Scientific Research Applications
2-Chloro-6-fluorobenzyl alcohol is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: An oxidation product of 2-Chloro-6-fluorobenzyl alcohol.
2-Chloro-6-fluorotoluene: A precursor in the synthesis of this compound.
2-Chloro-6-fluorobenzyl chloride: An intermediate in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and physical properties. This makes it valuable in various synthetic applications and research studies .
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFCUESFXBCRSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205006 | |
Record name | 2-Chloro-6-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56456-50-9 | |
Record name | 2-Chloro-6-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56456-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056456509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-fluorobenzylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-6-FLUOROBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K0SC480HM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the synthesis method of 2-Chloro-6-fluorobenzyl alcohol described in the research paper?
A1: The research paper focuses on an eco-friendly approach to synthesize this compound using biotransformation. [] This method utilizes whole cells of Baker’s Yeast, both in free and immobilized forms, within a mixture of glycerol and water. [] This approach presents a greener alternative to traditional chemical synthesis methods, potentially reducing harmful waste and reliance on harsh reagents.
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